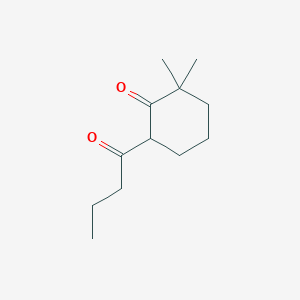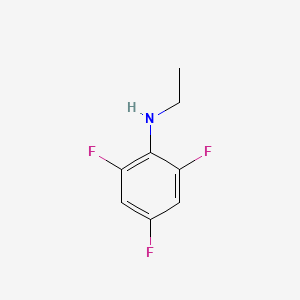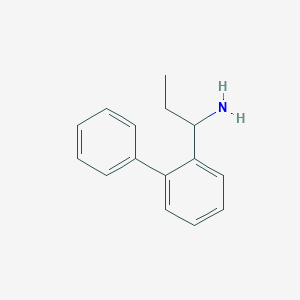![molecular formula C9H7ClN2S B13250230 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B13250230.png)
4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting with a thiophene derivative, one can introduce the pyrimidine ring via a condensation reaction with a suitable amidine or guanidine derivative.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.
Cyclization and Ring-Opening Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might introduce additional functional groups like hydroxyl or carbonyl groups.
Scientific Research Applications
4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy. The compound’s structure allows for modifications that can enhance its binding affinity and selectivity for specific kinases.
Biological Studies: Researchers use this compound to study its effects on various biological pathways, including cell signaling and apoptosis.
Chemical Biology: It is employed in the development of chemical probes to investigate the function of specific proteins and enzymes.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are essential for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-phenylthieno[2,3-d]pyrimidine: Similar structure but with a phenyl group instead of a cyclopropyl group.
4-Chloro-5-methylthieno[2,3-d]pyrimidine: Contains a methyl group at the 5-position.
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Features a 4-chlorophenyl group at the 5-position.
Uniqueness
4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its binding interactions with target proteins and affecting its pharmacokinetic properties.
Properties
Molecular Formula |
C9H7ClN2S |
|---|---|
Molecular Weight |
210.68 g/mol |
IUPAC Name |
4-chloro-5-cyclopropylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7ClN2S/c10-8-7-6(5-1-2-5)3-13-9(7)12-4-11-8/h3-5H,1-2H2 |
InChI Key |
XHRIXYITMLTPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC3=C2C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl({2-[(3-methylcyclohexyl)amino]ethyl})amine](/img/structure/B13250155.png)


![2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
![4-[(Benzylsulfanyl)methyl]piperidine](/img/structure/B13250195.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
![(2-Ethoxyethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13250202.png)
![3-Oxa-7-azaspiro[5.6]dodecane](/img/structure/B13250203.png)


![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid](/img/structure/B13250224.png)
![(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13250231.png)

